

Application Notes and Protocols for Bromodomain Inhibitor-10

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Compound of Interest

Compound Name: *Bromodomain inhibitor-10*

Cat. No.: *B2903184*

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Introduction

Bromodomain Inhibitor-10, also identified as BRD4 Inhibitor-10, is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BET proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription. By competitively binding to the acetyl-lysine binding pocket of BRD4, **Bromodomain Inhibitor-10** displaces it from chromatin, leading to the downregulation of key oncogenes and inflammatory mediators, such as c-MYC. This activity makes it a valuable tool for research in oncology, inflammation, and other areas where BET protein function is implicated.

These application notes provide essential information on the solubility, storage, and handling of **Bromodomain Inhibitor-10**, along with detailed protocols for its use in common cell-based assays.

Physicochemical Properties and Solubility

Proper dissolution of **Bromodomain Inhibitor-10** is critical for accurate and reproducible experimental results. The solubility of the compound can vary between suppliers. It is recommended to always consult the supplier-specific datasheet. Below is a summary of available solubility data.

Solvent	Concentration	Supplier	Notes
DMSO	86 mg/mL (200.22 mM)	Selleck Chemicals	Use fresh, anhydrous DMSO as it is hygroscopic.
DMSO	50 mg/mL (112.13 mM)	TargetMol	Sonication is recommended to aid dissolution.

Note: For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice. Avoid storing aqueous solutions for more than one day.

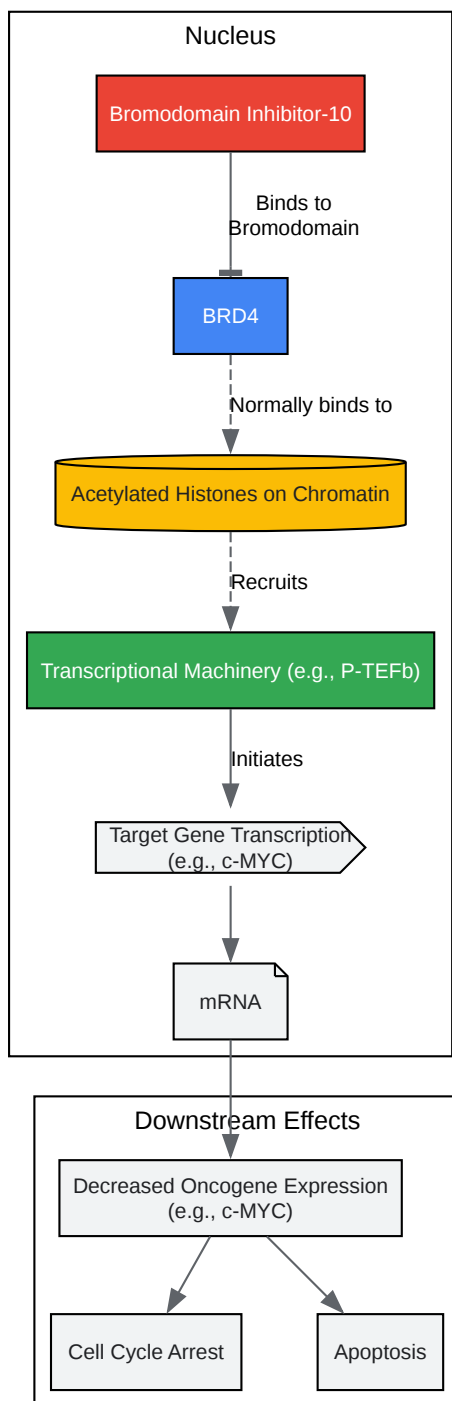
Storage and Handling

- Solid Compound: Store at -20°C for long-term stability (up to 3 years).
- Stock Solutions: Prepare a concentrated stock solution in anhydrous DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C for up to 1 year. Before use, warm the vial to room temperature and briefly centrifuge to collect the contents at the bottom.

Mechanism of Action

Bromodomain Inhibitor-10 functions by disrupting the interaction between BET proteins (primarily BRD4) and acetylated histones. This prevents the recruitment of the transcriptional machinery necessary for the expression of target genes. A key downstream effect is the suppression of the c-MYC oncogene. The inhibitor's action can also impact signaling pathways such as NF-κB and JAK/STAT.

Mechanism of Action of Bromodomain Inhibitor-10

[Click to download full resolution via product page](#)Mechanism of Action of **Bromodomain Inhibitor-10**

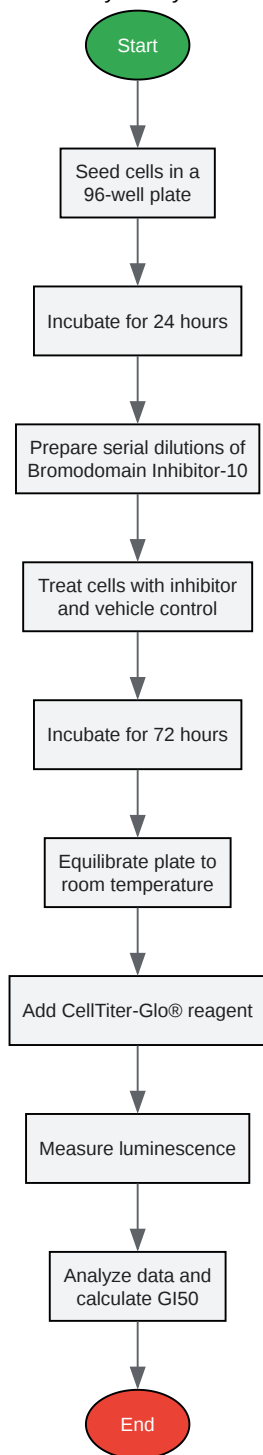
Experimental Protocols

The following are detailed protocols for common in vitro assays to characterize the activity of **Bromodomain Inhibitor-10**.

Cell Viability/Proliferation Assay (e.g., using CellTiter-Glo®)

This protocol determines the effect of the inhibitor on cell viability and allows for the calculation of the GI50 (concentration for 50% growth inhibition).

Cell Viability Assay Workflow

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